Quadazocine mesylate

Description

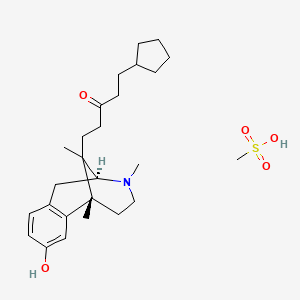

Structure

3D Structure of Parent

Properties

CAS No. |

71276-44-3 |

|---|---|

Molecular Formula |

C26H41NO5S |

Molecular Weight |

479.7 g/mol |

IUPAC Name |

1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid |

InChI |

InChI=1S/C25H37NO2.CH4O3S/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18;1-5(2,3)4/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3;1H3,(H,2,3,4)/t23-,24+,25?;/m0./s1 |

InChI Key |

OKLHDYDHKBFXCK-IHOLGCEMSA-N |

Isomeric SMILES |

C[C@]12CCN([C@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O |

Canonical SMILES |

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quadazocine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadazocine, also known as WIN 44,441-3, is a potent, long-acting opioid receptor antagonist belonging to the benzomorphan class of compounds.[1][2] It exhibits a competitive and silent antagonist profile at all three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Quadazocine mesylate, detailing its receptor binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug development.

Receptor Binding Profile

Quadazocine demonstrates high affinity for mu, kappa, and delta opioid receptors, acting as a competitive antagonist. Its binding affinity has been characterized through radioligand displacement assays, where it effectively competes with selective radiolabeled agonists for receptor binding sites.

Quantitative Binding Affinity Data

The binding affinity of Quadazocine is typically expressed as the inhibitor constant (Kᵢ) or the concentration that inhibits 50% of radioligand binding (IC₅₀). A lower value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) | Reference |

| Mu (µ) | [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol ([³H]DAMGO) | Monkey brain cortex membranes | 0.080 | [4] |

| Kappa (κ) | [³H]U69,593 | Monkey brain cortex membranes | 0.52 | [4] |

| Delta (δ) | [D-Pen²,D-Pen⁵]-[³H]enkephalin ([³H]DPDPE) | Monkey brain cortex membranes | 4.6 | [4] |

Experimental Protocol: Radioligand Binding Assay

The determination of Quadazocine's binding affinity is achieved through competitive radioligand binding assays.

Objective: To determine the IC₅₀ and subsequently the Kᵢ of Quadazocine at mu, kappa, and delta opioid receptors.

Materials:

-

Membrane Preparation: Homogenates of monkey brain cortex or other appropriate tissues expressing the opioid receptors of interest.

-

Radioligands:

-

Mu-selective: [³H]DAMGO

-

Kappa-selective: [³H]U69,593

-

Delta-selective: [³H]DPDPE

-

-

Non-specific Binding Control: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of Quadazocine.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining Quadazocine's binding affinity.

Functional Antagonism

Quadazocine acts as a "silent antagonist," meaning it binds to the opioid receptor but does not elicit an intrinsic response. Instead, it competitively blocks the effects of opioid agonists.[3] Its potency as an antagonist is quantified by the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Quantitative Functional Antagonist Potency

The antagonist potency of Quadazocine has been determined in various in vitro and in vivo models.

| Agonist | Receptor Target | Preparation | pA₂ Value | Reference |

| Alfentanil | Mu (µ) | Rhesus Monkey (schedule-controlled responding) | 7.7 (7.6-7.8) | [4] |

| Fentanyl | Mu (µ) | Rhesus Monkey (schedule-controlled responding) | 7.7 (7.6-7.8) | [4] |

| Morphine | Mu (µ) | Rhesus Monkey (tail-withdrawal) | 8.2 | [5] |

| Ethylketocyclazocine (EKC) | Kappa (κ) | Rhesus Monkey (schedule-controlled responding) | 6.3 (5.9-6.7) | [4] |

| U69,593 | Kappa (κ) | Rhesus Monkey (schedule-controlled responding) | 6.5 (5.9-7.0) | [4] |

| Bremazocine | Kappa (κ) | Rhesus Monkey (tail-withdrawal) | 6.1 | [5] |

| BW373U86 | Delta (δ) | Rhesus Monkey (schedule-controlled responding) | 5.5 (5.3-5.8) | [4] |

Experimental Protocol: Guinea Pig Ileum and Mouse Vas Deferens Assays

These classic isolated tissue preparations are used to assess the functional activity of opioids. The guinea pig ileum is rich in mu and kappa opioid receptors, while the mouse vas deferens primarily expresses delta, but also mu and kappa, opioid receptors.

Objective: To determine the pA₂ value of Quadazocine against opioid agonists.

Materials:

-

Tissues: Freshly isolated guinea pig ileum or mouse vas deferens.

-

Physiological Salt Solution: Krebs solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Agonists: Selective mu, kappa, or delta opioid agonists (e.g., morphine, ethylketocyclazocine, [Leu]enkephalin).

-

Antagonist: this compound.

-

Instrumentation: Organ bath, force-displacement transducer, data acquisition system.

Procedure:

-

Tissue Mounting: The isolated tissue is mounted in an organ bath containing physiological salt solution and subjected to electrical field stimulation to induce twitch contractions.

-

Agonist Dose-Response: A cumulative concentration-response curve for the agonist is generated by measuring the inhibition of the electrically induced contractions.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Quadazocine for a predetermined period.

-

Repeat Agonist Dose-Response: The agonist concentration-response curve is re-determined in the presence of Quadazocine.

-

Schild Analysis: The dose-ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose-ratio - 1) versus the negative log of the molar concentration of Quadazocine is constructed. The x-intercept of the linear regression provides the pA₂ value.

Schild Analysis Workflow for pA₂ Determination

Caption: Workflow for determining Quadazocine's pA₂ value.

Downstream Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-proteins, Gᵢ and Gₒ.[6] Agonist binding to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine monophosphate (cAMP) levels, modulation of ion channel activity, and ultimately, a decrease in neuronal excitability.[7][8] As a competitive antagonist, Quadazocine blocks the initiation of this cascade by preventing agonist binding to the receptor.

Signaling Pathway of Opioid Receptor Antagonism by Quadazocine

Caption: Quadazocine blocks agonist-induced signaling.

Conclusion

This compound is a well-characterized opioid antagonist with a clear mechanism of action. It competitively and silently antagonizes mu, kappa, and delta opioid receptors, with a preference for the mu subtype. This antagonism prevents the downstream signaling cascade initiated by opioid agonists, thereby blocking their physiological effects. The quantitative data from binding and functional assays, along with the established experimental protocols, provide a robust framework for its use as a research tool and for the development of novel therapeutics targeting the opioid system.

References

- 1. Multiple opioid receptor profile in vitro and activity in vivo of the potent opioid antagonist Win 44,441-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WIN 44,441: A Stereospecific and Long-Acting Narcotic Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quadazocine - Wikipedia [en.wikipedia.org]

- 4. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kappa opioids in rhesus monkeys. II. Analysis of the antagonistic actions of quadazocine and beta-funaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Quadazocine Mesylate: An In-Depth Technical Guide to its Opioid Receptor Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadazocine, also known as WIN 44,441-3, is a potent, centrally active opioid receptor antagonist belonging to the benzomorphan class of compounds. It exhibits a broad-spectrum antagonist profile, interacting with all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This technical guide provides a comprehensive overview of the opioid receptor profile of quadazocine mesylate, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Quantitative Opioid Receptor Profile of Quadazocine

Quadazocine is characterized by its high affinity for opioid receptors, where it acts as a competitive antagonist. The following tables summarize the binding affinity (IC50) and in vivo antagonist potency (pA2) of quadazocine at mu, delta, and kappa opioid receptors.

Table 1: Radioligand Binding Affinity of Quadazocine

| Receptor Subtype | Radioligand | Test Agonist | IC50 (nM) | Tissue Source | Reference |

| Mu (µ) | [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol | - | 0.080 | Monkey brain cortex membranes | [1] |

| Kappa (κ) | [3H]U69,593 | - | 0.52 | Monkey brain cortex membranes | [1] |

| Delta (δ) | [D-Pen2,D-Pen5]-[3H]enkephalin | - | 4.6 | Monkey brain cortex membranes | [1] |

IC50 values represent the concentration of quadazocine required to inhibit 50% of the specific binding of the respective radioligand.

Table 2: In Vivo Antagonist Potency of Quadazocine (pA2 Values)

| Receptor Subtype | Agonist | Animal Model | pA2 (95% CL) | Reference |

| Mu (µ) | Alfentanil | Rhesus Monkey | 7.7 (7.6-7.8) | [1] |

| Mu (µ) | Fentanyl | Rhesus Monkey | 7.7 (7.6-7.8) | [1] |

| Mu (µ) | l-methadone | Squirrel Monkey | 7.43 | [2] |

| Mu (µ) | Fentanyl | Squirrel Monkey | 7.61 | [2] |

| Kappa (κ) | Ethylketocyclazocine (EKC) | Rhesus Monkey | 6.3 (5.9-6.7) | [1] |

| Kappa (κ) | U69,593 | Rhesus Monkey | 6.5 (5.9-7.0) | [1] |

| Kappa (κ) | Bremazocine | Squirrel Monkey | 6.53 | [2] |

| Kappa (κ) | U50,488 | Squirrel Monkey | 6.43 | [2] |

| Delta (δ) | BW373U86 | Rhesus Monkey | 5.5 (5.3-5.8) | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. It is a measure of the antagonist's potency in vivo.[3]

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the opioid receptor profile of quadazocine.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of quadazocine for mu, kappa, and delta opioid receptors.

Methodology:

-

Tissue Preparation: Membranes from monkey brain cortex were prepared. The tissue was homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet was washed and resuspended in the assay buffer.

-

Assay Conditions: The binding assay was performed in a final volume containing the membrane preparation, a specific radioligand for each receptor subtype ([3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol for mu, [3H]U69,593 for kappa, and [D-Pen2,D-Pen5]-[3H]enkephalin for delta), and varying concentrations of quadazocine.

-

Incubation: The mixture was incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled opioid ligand. Specific binding was calculated by subtracting the non-specific binding from the total binding. The IC50 value for quadazocine was determined by non-linear regression analysis of the competition binding data.

In Vivo Antagonism (Schild Analysis)

Objective: To determine the in vivo antagonist potency (pA2) of quadazocine against the effects of selective mu, kappa, and delta opioid agonists.

Methodology:

-

Animal Model: Rhesus monkeys or squirrel monkeys were used.

-

Behavioral Assay: A schedule-controlled responding task or a tail-withdrawal analgesia test was employed. For schedule-controlled responding, monkeys were trained to press a lever for a food reward. For the tail-withdrawal test, the latency of the monkey to withdraw its tail from warm water was measured.

-

Drug Administration: A selective opioid agonist (e.g., alfentanil for mu, ethylketocyclazocine for kappa, BW373U86 for delta) was administered to produce a dose-dependent effect (e.g., decrease in response rate or increase in tail-withdrawal latency).

-

Antagonist Challenge: On separate test days, different doses of quadazocine were administered prior to the administration of the agonist.

-

Data Collection: The dose-response curve for the agonist was determined in the absence and presence of each dose of quadazocine.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) was calculated for each dose of quadazocine. A Schild plot was constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of quadazocine. The x-intercept of the linear regression of the Schild plot provides the pA2 value.[4]

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream effector systems. As an antagonist, quadazocine binds to the opioid receptor but does not induce this conformational change, thereby blocking the signaling cascade initiated by agonists.

Caption: Opioid receptor signaling pathway and the antagonistic action of quadazocine.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a radioligand binding assay to determine the affinity of a compound like quadazocine for opioid receptors.

Caption: Experimental workflow for a radioligand binding assay.

Logical Relationship of Quadazocine's Receptor Profile

This diagram summarizes the logical relationship of quadazocine's interaction with the three main opioid receptor subtypes, highlighting its antagonist nature.

Caption: Quadazocine's antagonist profile at opioid receptors.

Conclusion

This compound is a potent and broad-spectrum opioid receptor antagonist with high affinity for mu, kappa, and delta receptors. Its well-characterized antagonist profile makes it a valuable research tool for investigating the physiological and pharmacological roles of the endogenous opioid system. The data and methodologies presented in this guide provide a comprehensive resource for scientists and researchers in the field of opioid pharmacology and drug development.

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of the analgesic effects of mu and kappa opioid agonists in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 4. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

WIN-44,441-3 (Quadazocine): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of WIN-44,441-3, also known as Quadazocine. Developed by the Sterling-Winthrop Research Institute, WIN-44,441-3 is a potent and long-acting opioid antagonist with a distinct profile. This document collates available quantitative data, details experimental methodologies for its evaluation, and presents visual representations of its synthetic pathway and pharmacological assessment workflow.

Discovery and Background

WIN-44,441-3, later named Quadazocine, emerged from research programs at the Sterling-Winthrop Research Institute focused on the development of novel opioid receptor antagonists. It is a member of the benzomorphan class of compounds. Early investigations identified it as a potent, stereospecific, and long-acting antagonist at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The levorotary enantiomer, WIN-44,441-3, was identified as the pharmacologically active form.

Synthesis

While the specific, detailed synthetic protocol for WIN-44,441-3 from the primary literature remains proprietary, the general synthesis of the benzomorphan scaffold is well-established. The following represents a plausible synthetic pathway for Quadazocine based on known benzomorphan syntheses.

In-Depth Technical Guide to the Pharmacological Properties of Quadazocine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadazocine mesylate (also known as WIN 44,441-3) is a potent, centrally acting opioid antagonist belonging to the benzomorphan class of compounds. It exhibits a high affinity for mu (μ) and kappa (κ) opioid receptors, with a lower affinity for the delta (δ) opioid receptor. As a "silent" antagonist, Quadazocine effectively blocks the effects of opioid agonists without eliciting an intrinsic effect of its own. This comprehensive technical guide details the pharmacological properties of this compound, presenting quantitative data, in-depth experimental methodologies, and visualizations of its mechanism of action.

Introduction

Quadazocine is a valuable pharmacological tool for investigating the roles of opioid receptor subtypes in various physiological and pathological processes. Its distinct receptor affinity profile, particularly its potent antagonism at both μ and κ receptors, makes it a subject of interest in opioid research. This document serves as a technical resource, compiling and elucidating the key pharmacological characteristics of this compound to support ongoing and future research endeavors.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo antagonist potencies of this compound across different opioid receptor subtypes.

Table 1: In Vitro Receptor Binding Affinity of Quadazocine

| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) | Reference |

| Mu (μ) | [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol | Monkey brain cortex membranes | 0.080 | [1] |

| Kappa (κ) | [³H]U69,593 | Monkey brain cortex membranes | 0.52 | [1] |

| Delta (δ) | [³H][D-Pen²,D-Pen⁵]enkephalin | Monkey brain cortex membranes | 4.6 | [1] |

Table 2: In Vivo Antagonist Potency of Quadazocine (pA₂ Values)

| Agonist | Receptor Target | Species | Assay | pA₂ (95% CI) | Reference |

| Alfentanil | Mu (μ) | Rhesus Monkey | Schedule-Controlled Responding | 7.7 (7.6-7.8) | [1] |

| Fentanyl | Mu (μ) | Rhesus Monkey | Schedule-Controlled Responding | 7.7 (7.6-7.8) | [1] |

| l-Methadone | Mu (μ) | Squirrel Monkey | Shock Titration | 7.43 | [2] |

| Fentanyl | Mu (μ) | Squirrel Monkey | Shock Titration | 7.61 | [2] |

| Ethylketocyclazocine (EKC) | Kappa (κ) | Rhesus Monkey | Schedule-Controlled Responding | 6.3 (5.9-6.7) | [1] |

| U69,593 | Kappa (κ) | Rhesus Monkey | Schedule-Controlled Responding | 6.5 (5.9-7.0) | [1] |

| Bremazocine | Kappa (κ) | Squirrel Monkey | Shock Titration | 6.53 | [2] |

| U50,488 | Kappa (κ) | Squirrel Monkey | Shock Titration | 6.43 | [2] |

| BW373U86 | Delta (δ) | Rhesus Monkey | Schedule-Controlled Responding | 5.5 (5.3-5.8) | [1] |

Mechanism of Action and Signaling Pathways

Quadazocine functions as a competitive antagonist at opioid receptors. By binding to these receptors, it prevents endogenous and exogenous opioid agonists from binding and initiating downstream signaling cascades.

Antagonism of G-Protein Coupling and Downstream Effectors

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Quadazocine, by blocking agonist binding, prevents these downstream effects.

Figure 1: Quadazocine's antagonism of opioid receptor signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of Quadazocine for μ, κ, and δ opioid receptors.

Methodology:

-

Tissue Preparation: Membranes from monkey brain cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Radioligands:

-

Mu (μ): [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol (DAMGO)

-

Kappa (κ): [³H]U69,593

-

Delta (δ): [³H][D-Pen²,D-Pen⁵]enkephalin (DPDPE)

-

-

Assay Procedure:

-

A constant concentration of the respective radioligand is incubated with the brain membrane preparation in the presence of varying concentrations of Quadazocine.

-

Incubation is carried out at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid ligand (e.g., naloxone).

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

-

Figure 2: Workflow for in vitro radioligand binding assay.

In Vivo Antagonism in Rhesus Monkeys (Schedule-Controlled Responding)

Objective: To determine the in vivo antagonist potency (pA₂) of Quadazocine against μ, κ, and δ opioid agonists.

Methodology:

-

Animals: Adult rhesus monkeys are trained to respond under a fixed-ratio schedule of food reinforcement (e.g., FR 30), where they receive a food pellet after completing 30 lever presses.

-

Drug Administration:

-

Various opioid agonists (alfentanil, fentanyl, EKC, U69,593, BW373U86) are administered intramuscularly at a range of doses to establish a dose-response curve for the suppression of responding.

-

To determine antagonist potency, a fixed dose of Quadazocine is administered prior to the administration of the agonist. This is repeated with several doses of Quadazocine.

-

-

Behavioral Testing: Monkeys are placed in the operant conditioning chamber, and the rate of responding is measured for a set session duration.

-

Data Analysis:

-

The dose-response curves for the agonists in the absence and presence of different doses of Quadazocine are plotted.

-

A Schild analysis is performed to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist dose-response curve.

-

Figure 3: Workflow for in vivo antagonism study in rhesus monkeys.

In Vivo Antagonism in Mice (Tail-Flick Test)

Objective: To assess the ability of Quadazocine to antagonize the antinociceptive effects of opioid agonists.[3]

Methodology:

-

Animals: Male ICR mice are typically used.

-

Procedure:

-

A focused beam of radiant heat is applied to the ventral surface of the mouse's tail.

-

The latency to a tail-flick response is measured as an index of nociception. A cut-off time is established to prevent tissue damage.

-

-

Drug Administration:

-

An opioid agonist (e.g., morphine or phenazocine) is administered subcutaneously (s.c.) to produce an antinociceptive effect (i.e., an increase in tail-flick latency).

-

Quadazocine is administered (s.c. or orally) at various doses prior to the agonist to determine its ability to reverse the antinociceptive effect.

-

-

Data Analysis:

-

The dose of Quadazocine required to reduce the agonist's effect by 50% (AD₅₀) can be calculated. The duration of action can also be assessed by varying the time between Quadazocine and agonist administration.[3]

-

Pharmacokinetic Profile

Detailed pharmacokinetic studies on this compound in common laboratory animal models are limited in the publicly available literature. However, in vivo studies have shown that Quadazocine is orally active and has a significantly longer duration of action compared to an equivalent oral dose of naloxone in antagonizing morphine and phenazocine-induced antinociception in the tail-flick test.[3] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary and Conclusion

This compound is a potent and versatile opioid antagonist with a well-characterized in vitro and in vivo pharmacological profile. Its high affinity for μ and κ opioid receptors makes it a valuable tool for dissecting the roles of these receptor systems. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers utilizing Quadazocine in their studies. Further investigation into its pharmacokinetic properties and its effects on specific downstream signaling components will continue to enhance our understanding of this important research compound.

References

- 1. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of the analgesic effects of mu and kappa opioid agonists in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple opioid receptor profile in vitro and activity in vivo of the potent opioid antagonist Win 44,441-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Quadazocine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadazocine mesylate, also known by its developmental code WIN 44,441-3, is a potent, long-acting opioid antagonist belonging to the benzomorphan class of compounds. Its in vitro pharmacological profile reveals it to be a pure antagonist at the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways.

Quantitative Data Summary

The in vitro antagonist potency and receptor binding affinity of this compound have been determined through various assays. The following tables summarize the key quantitative data.

Table 1: Antagonist Potency of Quadazocine in Isolated Tissue Preparations

| Receptor Target | Agonist Used | Preparation | Antagonist Potency (Ke in nM) |

| Mu (µ) | [D-Ala², MePhe⁴, Gly-ol⁵]enkephalin (DAMGO) | Guinea-pig ileum | 0.08 ± 0.01 |

| Delta (δ) | [D-Ala², D-Leu⁵]enkephalin (DADLE) | Mouse vas deferens | 0.46 ± 0.09 |

| Kappa (κ) | Ethylketocyclazocine (EKC) | Guinea-pig ileum | 0.13 ± 0.02 |

Ke represents the equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that would require a doubling of the agonist concentration to produce the same response.

Table 2: Receptor Binding Affinity of Quadazocine in Monkey Brain Membranes

| Receptor Target | Radioligand Used | IC50 (nM) |

| Mu (µ) | [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol ([³H]DAMGO) | 0.080 |

| Kappa (κ) | [³H]U69,593 | 0.52 |

| Delta (δ) | [D-Pen²,D-Pen⁵]-[³H]enkephalin ([³H]DPDPE) | 4.6 |

IC50 is the concentration of a competing ligand (Quadazocine) that displaces 50% of the specific binding of the radioligand.

Experimental Protocols

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., monkey brain cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]DAMGO for µ receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Quadazocine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).

Isolated Tissue Bioassays (Functional Antagonism)

These functional assays measure the ability of an antagonist to inhibit the biological response produced by an agonist in an isolated tissue preparation.

Protocol for Guinea-Pig Ileum (Mu and Kappa Receptor Antagonism):

-

Tissue Preparation: A segment of the ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Stimulation: The tissue is stimulated electrically to induce twitch contractions, which are recorded using a force-displacement transducer.

-

Agonist Response: A cumulative concentration-response curve is generated for a specific opioid agonist (e.g., DAMGO for µ receptors or EKC for κ receptors) to determine its EC50 (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (Quadazocine) for a predetermined period.

-

Shift in Agonist Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist.

-

Data Analysis: The antagonist's equilibrium dissociation constant (Ke) is calculated from the rightward shift in the agonist's concentration-response curve using the Schild equation.

Protocol for Mouse Vas Deferens (Delta Receptor Antagonism):

The protocol is similar to the guinea-pig ileum preparation, with the following key differences:

-

Tissue: The vas deferens from a mouse is used.

-

Agonist: A delta-selective agonist such as [D-Ala², D-Leu⁵]enkephalin (DADLE) is used to elicit an inhibitory response on the electrically induced contractions.

Mandatory Visualizations

Quadazocine Mesylate: A Technical Guide to its Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadazocine, also known as WIN 44,441-3, is a potent opioid antagonist with a notable binding profile across the three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ). This document provides a comprehensive technical overview of the binding affinity of Quadazocine mesylate for these receptors. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of key experimental and signaling pathways to support further research and drug development efforts.

Quantitative Binding Affinity of this compound

The binding affinity of Quadazocine for mu, kappa, and delta opioid receptors is typically determined through competitive radioligand binding assays. In these experiments, Quadazocine is used to displace a radiolabeled ligand that is selective for a specific receptor subtype. The concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.

A key study by Negus et al. (1993) determined the IC50 values for Quadazocine in membranes from monkey brain cortex.[1] The results demonstrated a significant preference in affinity for the mu-opioid receptor.[1]

| Receptor Subtype | Radioligand | IC50 (nM) |

| Mu (µ) | [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol ([³H]DAMGO) | 0.080 |

| Kappa (κ) | [3H]U69,593 | 0.52 |

| Delta (δ) | [D-Pen2,D-Pen5]-[3H]enkephalin ([³H]DPDPE) | 4.6 |

| Data from Negus et al., 1993, using monkey brain cortex membranes.[1] |

Experimental Protocols: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as Quadazocine, for opioid receptors, based on standard methodologies.

Materials and Reagents

-

Tissue Source: Monkey brain cortex (or other tissue/cell line expressing opioid receptors)

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

-

Radioligands:

-

Mu-selective: [³H]DAMGO

-

Kappa-selective: [³H]U69,593

-

Delta-selective: [³H]DPDPE

-

-

Competitor: this compound

-

Non-specific Binding Determinate: Naloxone (10 µM) or other suitable unlabeled opioid ligand

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Polyethyleneimine (PEI) (0.5% solution for pre-treating filters)

Membrane Preparation

-

The brain tissue is dissected and placed in ice-cold homogenization buffer.

-

The tissue is homogenized using a Polytron or similar tissue homogenizer.

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-20 minutes at 4°C.

-

The resulting supernatant is discarded, and the pellet, containing the cell membranes, is resuspended in fresh, ice-cold assay buffer.

-

The centrifugation and resuspension steps are repeated to wash the membranes.

-

The final pellet is resuspended in a known volume of assay buffer.

-

A small aliquot of the membrane preparation is taken to determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The final membrane preparation is stored at -80°C until use.

Competitive Binding Assay

-

Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of the competitor (Quadazocine).

-

To each tube, the following are added in order:

-

Assay buffer

-

The appropriate radioligand at a concentration near its Kd.

-

For competitor tubes: A range of concentrations of Quadazocine.

-

For non-specific binding tubes: A high concentration of an unlabeled opioid ligand (e.g., 10 µM naloxone).

-

For total binding tubes: Assay buffer.

-

-

The reaction is initiated by adding the membrane preparation (typically 100-200 µg of protein per tube).

-

The tubes are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium (e.g., 60-120 minutes).

-

The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

-

The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

Data Analysis

-

Specific Binding: Calculated by subtracting the radioactivity of the non-specific binding samples from the total binding and all competitor samples.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathway of Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

References

Early Preclinical Studies of Quadazocine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadazocine, also known as WIN-44,441, is a potent, long-acting opioid antagonist belonging to the benzomorphan class of compounds.[1] In early preclinical research, it has been characterized as a silent antagonist at all three major opioid receptors: mu (µ), kappa (κ), and delta (δ).[2] Notably, it exhibits a significant preference in binding affinity for the µ-receptor and the κ₂ subtype.[2] This profile has led to its investigation as a tool to probe the physiological and behavioral effects mediated by these receptors. This technical guide provides a comprehensive overview of the early preclinical data on Quadazocine mesylate, with a focus on its receptor binding profile, in vivo antagonist activity, and the underlying signaling pathways it modulates.

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies of Quadazocine, focusing on its antagonist potency at opioid receptors. It is important to note that while direct in vitro binding affinity data (Ki values) for Quadazocine are not consistently reported in publicly available literature, its antagonist potency has been quantified in vivo using apparent pA₂ analysis.

| Parameter | Receptor | Value | Species | Assay |

| Apparent pA₂ | Mu (µ) | 7.8 | Rhesus Monkey | Opioid Drug Discrimination |

| Apparent pA₂ | Kappa (κ) | 5.7 | Rhesus Monkey | Opioid Drug Discrimination |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative methodologies for key in vitro and in vivo assays used to characterize this compound.

In Vitro Radioligand Binding Assay (Representative Protocol)

This protocol outlines a standard competitive binding assay to determine the affinity of Quadazocine for opioid receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Quadazocine for the µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from CHO cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

-

This compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize transfected CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antagonism of Opioid-Induced Antinociception (Representative Protocol)

This protocol describes a common in vivo model to assess the antagonist effects of Quadazocine against an opioid agonist.

Objective: To evaluate the ability of Quadazocine to reverse the antinociceptive effects of an opioid agonist (e.g., morphine) in a thermal pain model.

Animals: Male Sprague-Dawley rats (250-300 g).

Materials:

-

This compound.

-

Morphine sulfate.

-

Saline solution (0.9% NaCl).

-

Hot plate apparatus.

Procedure:

-

Acclimation: Acclimate the rats to the testing room and the hot plate apparatus.

-

Baseline Latency: Determine the baseline nociceptive threshold by placing each rat on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the latency to a nociceptive response (e.g., hind paw lick, jump).

-

Drug Administration:

-

Antagonist Pre-treatment: Administer this compound (e.g., 0.1, 1, 10 mg/kg, subcutaneous) or vehicle (saline) to different groups of rats.

-

Agonist Challenge: After a pre-determined time (e.g., 30 minutes), administer morphine sulfate (e.g., 5 mg/kg, subcutaneous) or saline to all rats.

-

-

Post-Treatment Latency: At various time points after morphine administration (e.g., 30, 60, 90, 120 minutes), measure the hot plate latency for each rat.

-

Data Analysis: Convert the latency data to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the different treatment groups to determine the antagonistic effect of Quadazocine.

Signaling Pathways and Mechanism of Action

Quadazocine functions as a competitive antagonist at opioid receptors, which are G-protein coupled receptors (GPCRs). Its mechanism of action involves binding to the receptor and preventing the binding and subsequent signaling of endogenous or exogenous opioid agonists.

Opioid Receptor Signaling Cascade

Opioid receptor activation by an agonist typically initiates a signaling cascade that leads to the modulation of neuronal excitability. As an antagonist, Quadazocine blocks these agonist-induced events.

Experimental Workflow for In Vivo Antagonism Study

The logical flow of an in vivo experiment to determine the antagonist properties of Quadazocine is depicted below.

Conclusion

The early preclinical data for this compound characterize it as a potent and long-acting opioid antagonist with a preference for the µ-opioid receptor. While comprehensive quantitative data on its binding affinity and pharmacokinetics are limited in publicly accessible literature, in vivo studies have consistently demonstrated its efficacy in antagonizing the effects of opioid agonists. The provided experimental protocols and pathway diagrams offer a framework for understanding and replicating the foundational research on this compound. Further studies are warranted to fully elucidate its pharmacokinetic profile and its potential for clinical development.

References

Quadazocine Mesylate: An In-depth Technical Guide for the Investigation of Endogenous Opioid Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadazocine mesylate, also known as WIN 44,441-3, is a potent and long-acting opioid antagonist belonging to the benzomorphan class of compounds. It serves as a critical pharmacological tool for researchers investigating the physiological and pathological roles of endogenous opioid systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, receptor binding profile, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action and Receptor Binding Profile

Quadazocine acts as a silent antagonist at all three major opioid receptors: mu (µ), delta (δ), and kappa (κ).[1] This means that it binds to these receptors with high affinity but does not activate them, effectively blocking the binding and subsequent action of endogenous opioid peptides (e.g., endorphins, enkephalins, and dynorphins) and exogenous opioid agonists.

Quadazocine exhibits a notable preference for the µ-opioid receptor and the κ₂ subtype, although it also possesses significant affinity for the δ-opioid receptor.[1] This receptor binding profile makes it a valuable tool for dissecting the specific contributions of these receptor subtypes in various physiological processes.

Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro and in vivo binding parameters of Quadazocine at the major opioid receptors.

Table 1: In Vitro Receptor Binding Profile of Quadazocine

| Receptor Subtype | Radioligand Displaced | Preparation | IC₅₀ (nM) |

| Mu (µ) | [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol | Monkey brain cortex membranes | 0.080 |

| Kappa (κ) | [³H]U69,593 | Monkey brain cortex membranes | 0.52 |

| Delta (δ) | [D-Pen²,D-Pen⁵]-[³H]enkephalin | Monkey brain cortex membranes | 4.6 |

Table 2: In Vivo Antagonist Potency of Quadazocine in Rhesus Monkeys

| Agonist | Receptor Mediating Effect | Antagonist Parameter | Value (95% CI) |

| Alfentanil | Mu (µ) | pA₂ | 7.7 (7.6-7.8) |

| Fentanyl | Mu (µ) | pA₂ | 7.7 (7.6-7.8) |

| Ethylketocyclazocine (EKC) | Kappa (κ) | pA₂ | 6.3 (5.9-6.7) |

| U69,593 | Kappa (κ) | pA₂ | 6.5 (5.9-7.0) |

| BW373U86 | Delta (δ) | pA₂ | 5.5 (5.3-5.8) |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its oral bioavailability, plasma half-life, metabolism, and excretion in common laboratory animal models, are not extensively reported in the currently available scientific literature. As a benzomorphan derivative, it is anticipated to undergo hepatic metabolism, potentially involving glucuronidation, as has been observed with other compounds in this class.[2] Further studies are required to fully elucidate the pharmacokinetic profile of Quadazocine.

Experimental Protocols for In Vivo Investigation

Quadazocine is widely used in preclinical in vivo studies to investigate the involvement of endogenous opioid systems in various physiological and pathological conditions, such as pain, addiction, and mood disorders. Below are detailed protocols for two common behavioral assays used to assess the antagonist activity of Quadazocine against opioid-induced analgesia.

Tail-Flick Test for Thermal Nociception

The tail-flick test is a widely used method to assess the analgesic effects of drugs by measuring the latency of an animal to withdraw its tail from a source of thermal stimulus.

Objective: To evaluate the ability of Quadazocine to antagonize the analgesic effects of an opioid agonist (e.g., morphine) in the tail-flick test.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Morphine sulfate (or other opioid agonist)

-

Vehicle (e.g., sterile saline or 0.25% Na-CMC)

-

Tail-flick apparatus (radiant heat source)

-

Animal restrainers

Procedure:

-

Animal Acclimation: Acclimate the mice to the laboratory environment for at least one week before the experiment. On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.

-

Baseline Latency Measurement: Gently place each mouse in a restrainer. Position the tail over the radiant heat source of the tail-flick apparatus, approximately 3-4 cm from the tip. Activate the heat source and measure the time it takes for the mouse to flick its tail. This is the baseline latency. To prevent tissue damage, a cut-off time of 8-10 seconds is typically imposed.

-

Grouping and Administration: Randomly divide the animals into experimental groups (n=8 per group):

-

Group 1 (Vehicle Control): Administer the vehicle solution.

-

Group 2 (Agonist Control): Administer the opioid agonist (e.g., morphine, 10 mg/kg, subcutaneous - s.c.).

-

Group 3 (Antagonist + Agonist): Administer Quadazocine (e.g., 1 mg/kg, intraperitoneal - i.p.) 15-30 minutes prior to the administration of the opioid agonist.

-

-

Post-Treatment Latency Measurement: At predetermined time points after the agonist administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency for each animal as described in step 2.

-

Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in the %MPE in the Quadazocine pre-treated group compared to the agonist control group indicates antagonist activity.

Acetic Acid-Induced Writhing Test for Visceral Nociception

The writhing test is a chemical-induced pain model used to evaluate the efficacy of analgesic drugs, particularly against visceral pain.

Objective: To determine the effectiveness of Quadazocine in reversing the antinociceptive effects of an opioid agonist in the acetic acid-induced writhing test.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Morphine sulfate (or other opioid agonist)

-

Glacial acetic acid

-

Vehicle (e.g., sterile saline)

-

Observation chambers

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions as described for the tail-flick test.

-

Grouping and Administration: Divide the animals into experimental groups (n=8 per group):

-

Group 1 (Vehicle Control): Administer the vehicle solution.

-

Group 2 (Agonist Control): Administer the opioid agonist (e.g., morphine, 10 mg/kg, s.c.).

-

Group 3 (Antagonist + Agonist): Administer Quadazocine (e.g., 1 mg/kg, i.p.) 15-30 minutes before the opioid agonist.

-

-

Induction of Writhing: Thirty minutes after the administration of the opioid agonist (or equivalent time for the vehicle control), administer a 0.6% solution of acetic acid intraperitoneally (10 mL/kg) to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-20 minutes.

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100. A significant decrease in the percentage of inhibition in the Quadazocine pre-treated group compared to the agonist control group demonstrates its antagonist effect.[3]

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. As an antagonist, Quadazocine blocks these downstream effects.

Caption: Opioid receptor signaling pathway antagonized by Quadazocine.

Experimental Workflow for In Vivo Antagonism Study

The following diagram illustrates a typical workflow for an in vivo experiment designed to test the antagonist properties of Quadazocine.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Quadazocine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Identity

Quadazocine is a synthetic benzomorphan derivative. The mesylate salt, Quadazocine Mesylate, is formed by the reaction of the basic quadazocine molecule with methanesulfonic acid. This salt form is often utilized in pharmaceutical development to improve the solubility and stability of the parent compound.

Chemical Structure of Quadazocine:

The core structure of Quadazocine is a hexahydro-2,6-methano-3-benzazocine ring system.

Molecular Formula:

Molecular Weight:

-

Quadazocine (free base): 383.576 g/mol [2]

-

This compound: 479.67 g/mol

Synonyms:

Physicochemical Properties of this compound

Detailed experimental data on the physicochemical properties of this compound, such as melting point, pKa, and specific solubility values, are not widely reported in the available scientific literature. However, some general and computed properties are known.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₇NO₂ · CH₄SO₃ | - |

| Molecular Weight | 479.67 g/mol | - |

| Solubility | To be determined | MedKoo Biosciences |

| XLogP3 (Computed) | 5.6 (for free base) | PubChem[1] |

| Hydrogen Bond Donors | 1 (for free base) | PubChem[1] |

| Hydrogen Bond Acceptors | 2 (for free base) | PubChem[1] |

Synthesis of Quadazocine

A detailed, step-by-step synthesis protocol for Quadazocine (WIN-44,441) or its mesylate salt is not publicly available in the reviewed scientific literature. The synthesis of benzomorphan derivatives is generally a complex, multi-step process.

Mechanism of Action and Pharmacology

Quadazocine is characterized as a silent opioid receptor antagonist. It exhibits high affinity for all three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ), but does not activate them. Its antagonistic action competitively blocks the binding of endogenous and exogenous opioid agonists, thereby inhibiting their pharmacological effects.[2]

Quadazocine has a notable preference for the mu-opioid receptor and the kappa-2 subtype.[2] This profile makes it a valuable tool in preclinical research for investigating the roles of these specific receptor systems in various physiological and pathological processes. As an antagonist, Quadazocine can reverse the effects of opioid agonists like morphine and fentanyl, including analgesia.[2]

Receptor Binding Affinity

The binding affinity of Quadazocine for opioid receptors has been quantified in studies using radioligand binding assays with membranes from monkey brain cortex. The following table summarizes the reported IC₅₀ values, which represent the concentration of Quadazocine required to inhibit 50% of the specific binding of a given radioligand.

| Radioligand (Receptor Target) | IC₅₀ (nM) |

| [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol (μ-agonist) | 0.080 |

| [³H]U69,593 (κ-agonist) | 0.52 |

| [D-Pen²,D-Pen⁵]-[³H]enkephalin (δ-agonist) | 4.6 |

Data sourced from a study on the antagonism of opioid agonists in rhesus monkeys.

Experimental Protocols

While specific, detailed protocols for experiments involving this compound are proprietary to the conducting laboratories, a general methodology for a key experiment—the competitive radioligand binding assay—is provided below. This protocol is based on standard practices in the field for assessing the binding affinity of a compound to opioid receptors in brain tissue.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for mu, kappa, and delta opioid receptors.

Materials:

-

Frozen brain tissue (e.g., from rhesus monkey or rat)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands:

-

For µ-receptors: [³H]DAMGO

-

For κ-receptors: [³H]U-69,593

-

For δ-receptors: [³H]DPDPE

-

-

Non-labeled ("cold") ligand for determining non-specific binding (e.g., Naloxone)

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter

Methodology:

1. Membrane Preparation: a. Thaw and weigh brain tissue on ice. b. Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes. e. Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Binding Assay: a. In a series of tubes, add a constant amount of membrane protein. b. Add a constant concentration of the selected radioligand (typically at or below its Kₑ). c. Add varying concentrations of this compound (the competitor). d. For total binding, add only the radioligand and membranes. e. For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone). f. Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Counting: a. Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. d. Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis: a. Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Opioid Receptor Antagonist Signaling Pathway

The following diagram illustrates the general signaling pathway of an opioid receptor and how an antagonist like Quadazocine intervenes.

Caption: Opioid Receptor Antagonism by Quadazocine.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent, high-affinity opioid receptor antagonist with a preference for the mu and kappa-2 receptors. Its well-characterized antagonist profile at these receptors makes it an indispensable tool for preclinical research aimed at elucidating the complexities of the opioid system. While a comprehensive public record of its synthesis and a full profile of its physicochemical properties are lacking, the available data on its molecular structure and receptor binding affinities provide a solid foundation for its application in pharmacological studies. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and interpret studies involving this important research compound. Further investigation into its synthesis and detailed chemical properties would be beneficial to the scientific community.

References

Methodological & Application

Quadazocine Mesylate: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadazocine mesylate is a potent and selective opioid antagonist with primary activity at the mu-opioid receptor, and to a lesser extent, at the kappa and delta-opioid receptors. Its utility in preclinical in vivo studies is significant for investigating the role of the opioid system in a variety of physiological and pathological processes, including pain, addiction, and mood disorders. This document provides detailed experimental protocols and application notes for the use of this compound in in vivo research, with a focus on rodent models.

Data Presentation

Pharmacokinetic Profile

Comprehensive pharmacokinetic data for this compound in common laboratory animal models are not extensively available in the public domain. However, the following table outlines the key pharmacokinetic parameters that are crucial for designing and interpreting in vivo studies. Researchers should consider conducting preliminary pharmacokinetic studies in their specific animal model and experimental conditions to determine these values empirically.

| Parameter | Description | Typical Units | This compound Data |

| Half-life (t½) | Time required for the concentration of the drug in the body to be reduced by half. | hours (h) | Not readily available. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | mL/min/kg | Not readily available. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg | Not readily available. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % | Not readily available. |

In Vivo Antagonist Potency

Quadazocine has been characterized as a competitive mu-selective opioid antagonist. Its potency in antagonizing the effects of various opioid agonists has been determined in rhesus monkeys in an assay of thermal nociception.[1]

| Opioid Agonist | Quadazocine pA2 Value |

| Mu Agonists (e.g., Heroin, Morphine) | 7.4 - 7.8 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Behavioral Effects in Substance Abuse Models

Studies in rhesus monkeys have demonstrated the efficacy of quadazocine in reducing the self-administration of various substances of abuse.

| Substance | Animal Model | This compound Dose Range (i.m.) | Effect |

| Ethanol | Rhesus Monkey | 1.0 - 3.2 mg/kg | Reduction in fluid deliveries.[2] |

| Sucrose | Rhesus Monkey | 1.0 - 3.2 mg/kg | Reduction in fluid deliveries.[2] |

| Phencyclidine | Rhesus Monkey | 0.032 - 3.2 mg/kg | Reduction in fluid deliveries.[2] |

Experimental Protocols

Hot Plate Test for Thermal Nociception (Antagonist Protocol)

This protocol is designed to assess the ability of this compound to antagonize the analgesic effects of an opioid agonist.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

This compound solution.

-

Opioid agonist solution (e.g., morphine sulfate).

-

Vehicle (e.g., sterile saline).

-

Syringes and needles for administration.

-

Animal cages.

-

Timers.

Procedure:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250 g) to the laboratory environment for at least 3 days. House them in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Habituation: On the day of the experiment, bring the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.

-

Baseline Latency:

-

Set the hot plate temperature to 55 ± 0.5°C.

-

Gently place each rat on the hot plate and start the timer immediately.

-

Observe the animal for signs of nociception, such as licking or flicking a hind paw, or jumping.

-

Stop the timer at the first sign of nociception and record the latency.

-

To prevent tissue damage, a cut-off time of 30 seconds is imposed. If the animal does not respond by the cut-off time, remove it from the hot plate and assign a latency of 30 seconds.

-

-

Drug Administration:

-

Divide the animals into groups (e.g., Vehicle + Vehicle, Vehicle + Morphine, Quadazocine + Morphine).

-

Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before the opioid agonist.

-

Administer the opioid agonist (e.g., morphine sulfate, 5 mg/kg, subcutaneously - s.c.) or vehicle.

-

-

Post-Treatment Latency:

-

At the time of peak effect of the opioid agonist (e.g., 30 minutes after morphine administration), place each animal back on the hot plate and measure the response latency as described in step 3.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a post-hoc test) to determine the effect of quadazocine on the analgesic effect of the opioid agonist.

-

Caption: Logical flow of the Conditioned Place Preference experiment.

Signaling Pathway

This compound, as an opioid antagonist, primarily functions by blocking the signaling cascade initiated by opioid agonists. The binding of an opioid agonist to its G-protein coupled receptor (GPCR), such as the mu-opioid receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and neurotransmitter release. Quadazocine competitively binds to the opioid receptor, preventing the agonist from binding and thereby inhibiting this downstream signaling.

Opioid Receptor Antagonism by Quadazocine

Caption: Quadazocine blocks opioid agonist-induced signaling.

References

- 1. Effects of heroin and its metabolites on schedule-controlled responding and thermal nociception in rhesus monkeys: sensitivity to antagonism by quadazocine, naltrindole and beta-funaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quadazocine decreases responding reinforced by ethanol, sucrose, and phencyclidine fluid deliveries in rhesus monkeys: comparison to naltrexone's effects [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quadazocine Mesylate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadazocine, also known by its developmental code WIN 44,441-3, is a potent, long-acting opioid antagonist with a primary affinity for the mu (µ) and kappa (κ) opioid receptors. In rodent models, it effectively reverses the physiological and behavioral effects of opioid agonists. These application notes provide a comprehensive overview of the dosing and administration of Quadazocine mesylate in various rodent experimental paradigms, compiled from peer-reviewed scientific literature.

Data Presentation

Table 1: Dosing and Administration of this compound in Rats

| Application | Strain | Route of Administration | Dose Range (mg/kg) | Vehicle | Key Findings |

| Potentiation of Ethanol-Induced Locomotor Activity | Not Specified | Not Specified | Not Specified | Not Specified | Quadazocine, a kappa antagonist, potentiates the activating effects of ethanol in adult rats.[1] |

| Opioid Dependence Model | Not Specified | Oral Gavage | Not Specified | Not Specified | Used as a tool to study opioid dependence.[2] |

Table 2: Dosing and Administration of this compound in Mice

| Application | Strain | Route of Administration | Dose Range (mg/kg) | Vehicle | Key Findings |

| Antagonism of Opioid-Induced Analgesia (Tail-Flick Test) | Not Specified | Subcutaneous (s.c.) | Not Specified | Not Specified | Used to antagonize the antinociceptive effects of opioid agonists. |

| Antagonism of Opioid-Induced Locomotor Activity | Not Specified | Intraperitoneal (i.p.) | Not Specified | Not Specified | Used to block the motor effects of opioids. |

Note: Specific dosages and vehicles for this compound in many rodent studies are not consistently reported in the available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Experimental Protocols

Protocol 1: Antagonism of Morphine-Induced Analgesia in the Mouse Tail-Flick Test

This protocol is a general procedure for assessing the opioid antagonist properties of this compound.

1. Materials:

-

This compound

-

Morphine sulfate

-

Sterile saline (0.9% NaCl)

-

Tail-flick analgesia meter

-

Mouse restrainers

-

Syringes and needles (e.g., 27-gauge)

2. Animal Model:

-

Male or female mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old.

3. Drug Preparation:

-

Morphine Solution: Dissolve morphine sulfate in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).

-

This compound Solution: Prepare a stock solution of this compound in a suitable vehicle. While specific vehicles are not always reported, sterile saline or water are common. Perform pilot studies to determine the appropriate vehicle and concentration.

4. Experimental Procedure: a. Baseline Latency: Gently place each mouse in a restrainer and allow it to acclimate for a few minutes. Position the mouse's tail over the radiant heat source of the tail-flick meter and record the baseline latency for the tail-flick response. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. b. Quadazocine Administration: Administer the prepared this compound solution via subcutaneous (s.c.) injection at the desired dose. A typical pretreatment time is 15-30 minutes before the opioid agonist administration. c. Morphine Administration: Administer morphine sulfate via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a dose known to produce a significant analgesic effect (e.g., 5-10 mg/kg). d. Post-Treatment Latency: At various time points after morphine administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency as described in step 4a. e. Data Analysis: Calculate the percent maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between groups treated with morphine alone and those pretreated with this compound.

Diagram:

Protocol 2: Assessment of this compound on Ethanol-Induced Locomotor Activity in Rats

This protocol provides a general framework for investigating the effect of this compound on the stimulant effects of ethanol.

1. Materials:

-

This compound

-

Ethanol (e.g., 20% v/v in tap water)

-

Vehicle for Quadazocine (e.g., sterile saline)

-

Locomotor activity chambers equipped with photobeam detectors

-

Oral gavage needles (for rats)

-

Syringes and needles

2. Animal Model:

-

Adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 250-350g.

3. Drug Preparation:

-

Ethanol Solution: Prepare a 20% (v/v) ethanol solution in tap water.

-

This compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration for intraperitoneal (i.p.) injection.

4. Experimental Procedure: a. Habituation: Acclimate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to the test day. b. Quadazocine Administration: On the test day, administer the prepared this compound solution or vehicle via i.p. injection. c. Ethanol Administration: After a predetermined pretreatment time (e.g., 30 minutes), administer ethanol (e.g., 1-2 g/kg) or vehicle (water) via oral gavage. d. Locomotor Activity Recording: Immediately after ethanol administration, place the rats in the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes). e. Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes). Compare the activity levels between the different treatment groups (Vehicle/Vehicle, Vehicle/Ethanol, Quadazocine/Vehicle, Quadazocine/Ethanol).

Diagram:

Signaling Pathways

This compound primarily acts as an antagonist at opioid receptors. Its effects are mediated by blocking the downstream signaling cascades typically activated by endogenous or exogenous opioid agonists.

Diagram:

Conclusion

This compound is a valuable pharmacological tool for investigating the role of opioid systems in various physiological and pathological processes in rodent models. The provided protocols and information serve as a guide for researchers. It is imperative to consult original research articles and conduct pilot studies to optimize dosing and administration for specific experimental needs.

References